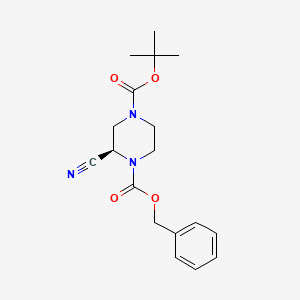

(R)-1-Cbz-4-boc-2-cyanopiperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-O-benzyl 4-O-tert-butyl (2R)-2-cyanopiperazine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O4/c1-18(2,3)25-16(22)20-9-10-21(15(11-19)12-20)17(23)24-13-14-7-5-4-6-8-14/h4-8,15H,9-10,12-13H2,1-3H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INPROUMRGMMTSE-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(C(C1)C#N)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN([C@H](C1)C#N)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Synthesis and Application of (R)-1-Cbz-4-boc-2-cyanopiperazine: A Technical Guide for Drug Development Professionals

Introduction: The Architectural Elegance of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the piperazine moiety stands as a "privileged scaffold," a structural motif consistently found in a multitude of clinically successful therapeutic agents. Its prevalence is not accidental; the piperazine ring offers a unique combination of conformational rigidity, aqueous solubility, and, most critically, two distinct nitrogen atoms that can be strategically functionalized to modulate pharmacological activity and pharmacokinetic properties. This guide delves into the chemical properties and strategic utility of a highly valuable, chiral derivative: (R)-1-Cbz-4-boc-2-cyanopiperazine .

This compound is a testament to the principles of rational drug design, incorporating three key functionalities—a nitrile group and two orthogonal amine-protecting groups (Cbz and Boc)—onto a stereochemically defined piperazine core. This unique architecture provides medicinal chemists with a versatile building block for the efficient and controlled synthesis of complex molecular targets. Its significance is underscored by its role as a crucial intermediate in the synthesis of potent protease inhibitors, most notably the antiviral agent Nirmatrelvir, the active component of the COVID-19 therapeutic, Paxlovid.[1][2][3][4] This guide will provide an in-depth exploration of its chemical properties, synthesis, and strategic applications, offering field-proven insights for researchers and drug development professionals.

Physicochemical and Spectroscopic Profile

While detailed experimental data for this specific intermediate is often proprietary, a comprehensive profile can be assembled from supplier data, analogous compounds, and computational models.

Table 1: Physicochemical Properties of this compound and Related Analogs

| Property | This compound | (R)-4-Boc-1-Cbz-piperazine-2-carboxylic acid (Computed)[5] | Notes |

| Molecular Formula | C₁₈H₂₃N₃O₄ | C₁₈H₂₄N₂O₆ | The carboxylic acid analog is often a precursor or related intermediate. |

| Molecular Weight | 345.40 g/mol | 364.4 g/mol | |

| Appearance | Typically a solid | Not Available | |

| Melting Point | Not publicly available | Not available | To be determined experimentally. |

| Boiling Point | Not publicly available | Not available | Likely to decompose at high temperatures. |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF). | Not available | To be determined experimentally. |

| XLogP3 | Not available | 1.9 | Suggests moderate lipophilicity. |

Spectroscopic Characterization:

While a public-domain spectrum for the title compound is not available, the expected spectroscopic signatures can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The spectrum would be complex due to the presence of rotamers arising from the carbamate groups. Key signals would include the aromatic protons of the Cbz group (typically ~7.3 ppm), the singlet for the tert-butyl protons of the Boc group (~1.5 ppm), the benzylic protons of the Cbz group (~5.1 ppm), and a series of multiplets for the piperazine ring protons. The proton at the chiral center (C2) would appear as a distinct multiplet.

-

¹³C NMR: Characteristic signals would include those for the carbonyls of the Boc (~154 ppm) and Cbz (~155 ppm) groups, the aromatic carbons of the Cbz group (~128-136 ppm), the quaternary carbon of the Boc group (~80 ppm), the benzylic carbon of the Cbz group (~67 ppm), and the carbons of the piperazine ring. The nitrile carbon would appear around 118-120 ppm.

-

IR Spectroscopy: Key vibrational bands would be expected for the C≡N stretch of the nitrile (~2240 cm⁻¹), the C=O stretches of the carbamates (~1690-1710 cm⁻¹), and C-H stretches of the aromatic and aliphatic portions of the molecule.

Strategic Synthesis: Mastering Orthogonal Protection

The synthesis of this compound hinges on the principle of orthogonal protection, allowing for the selective manipulation of the two piperazine nitrogens. A plausible synthetic route, based on established methodologies for similar structures, is outlined below.[6][7][8]

Diagram 1: Proposed Synthetic Pathway

Caption: A plausible multi-step synthesis of the title compound.

Experimental Protocol: A Representative Synthesis

The following is a representative, generalized protocol based on common organic synthesis procedures.[9][10]

Step 1: N4-Boc Protection

-

Dissolve (R)-piperazine-2-carboxylic acid in a suitable solvent system (e.g., a mixture of dioxane and water).

-

Cool the solution to 0 °C and add a base (e.g., sodium hydroxide) to adjust the pH.

-

Add a solution of di-tert-butyl dicarbonate (Boc₂O) in dioxane dropwise while maintaining the temperature and pH.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Perform an aqueous workup and extract the product with an organic solvent. Purify the resulting (R)-4-Boc-piperazine-2-carboxylic acid.

Step 2: N1-Cbz Protection

-

Dissolve the product from Step 1 in an appropriate aprotic solvent (e.g., dichloromethane).

-

Cool to 0 °C and add a base (e.g., triethylamine).

-

Add benzyl chloroformate (Cbz-Cl) dropwise.

-

Stir the reaction at room temperature until completion.

-

Wash the reaction mixture with aqueous solutions to remove excess reagents and byproducts. The resulting (R)-1-Cbz-4-Boc-piperazine-2-carboxylic acid can be purified by crystallization or chromatography.

Step 3: Amide Formation

-

Dissolve the carboxylic acid from Step 2 in a suitable solvent (e.g., DMF).

-

Activate the carboxylic acid using a peptide coupling reagent (e.g., HATU, HOBt/EDC).

-

Add a source of ammonia (e.g., ammonium chloride and a non-nucleophilic base like DIEA).

-

Stir at room temperature until the reaction is complete.

-

Purify the resulting (R)-1-Cbz-4-Boc-piperazine-2-carboxamide via extraction and crystallization or chromatography.

Step 4: Dehydration to the Nitrile

-

Dissolve the amide from Step 3 in a suitable solvent (e.g., 2-methyltetrahydrofuran).[11]

-

Cool the solution to 0 °C.

-

Add a dehydrating agent, such as trifluoroacetic anhydride (TFAA), dropwise.[11]

-

Stir the reaction at low temperature until the conversion is complete.

-

Carefully quench the reaction and purify the final product, this compound, typically by chromatography.

Chemical Reactivity and Strategic Deprotection

The synthetic utility of this compound stems from the distinct reactivity of its three key functional groups.

Diagram 2: Orthogonal Deprotection and Nitrile Reactivity

Caption: Selective chemical transformations of the title compound.

Orthogonality of Cbz and Boc Groups

The Cbz (benzyloxycarbonyl) and Boc (tert-butoxycarbonyl) groups are a classic example of orthogonal protecting groups, a cornerstone of modern organic synthesis.[6][12]

-

Boc Group Removal: The Boc group is labile under acidic conditions. It is readily cleaved with strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane or an alcohol. These conditions typically leave the Cbz group intact.[12]

-

Cbz Group Removal: The Cbz group is stable to acidic and basic conditions but is easily removed by catalytic hydrogenolysis (e.g., using H₂ gas and a palladium on carbon catalyst). This method is mild and does not affect the Boc group.[6]

This orthogonality allows for the sequential functionalization of the N1 and N4 positions of the piperazine ring with high selectivity, which is a critical strategy in building complex molecules.

Reactivity of the Nitrile Group

The nitrile group at the C2 position is a versatile functional handle that can be transformed into other key functionalities.

-

Reduction to a Primary Amine: The nitrile can be reduced to an aminomethyl group using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., Raney Nickel). This introduces a new point for diversification.

-

Hydrolysis to a Carboxylic Acid: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid. This allows for the introduction of an acidic functional group or a new site for amide bond formation.

-

Nucleophilic Addition: The electrophilic carbon of the nitrile can be attacked by nucleophiles, such as Grignard reagents, to form ketones after hydrolysis.

Application in Drug Discovery: The Case of Nirmatrelvir

The most prominent application of this compound is as a key building block in the synthesis of Nirmatrelvir, an orally bioavailable inhibitor of the SARS-CoV-2 main protease (Mpro).[1][2][3][4][11] The synthesis of Nirmatrelvir showcases the strategic utility of this intermediate. In the patented synthetic routes, the orthogonally protected piperazine core is elaborated and coupled with other key fragments to construct the final complex drug molecule. The stereochemistry at the C2 position is crucial for the proper orientation of the substituents in the active site of the protease.

Safety and Handling

Based on safety data sheets for closely related compounds, such as (R)-4-Boc-1-Cbz-piperazine-2-carboxylic acid, the following precautions should be observed:[13]

-

Hazards: May cause skin and serious eye irritation. May also cause respiratory irritation. The chemical, physical, and toxicological properties have not been thoroughly investigated.[5][13]

-

Personal Protective Equipment (PPE): Handle with gloves, and use a proper glove removal technique to avoid skin contact. Wear safety glasses and a particle respirator.[13]

-

First Aid: In case of inhalation, move the person to fresh air. In case of skin contact, wash off with soap and plenty of water. For eye contact, rinse thoroughly with plenty of water for at least 15 minutes. If swallowed, rinse the mouth with water. In all cases, consult a physician.[13]

-

Handling and Storage: Avoid dust formation. Use in a well-ventilated area. Keep containers tightly closed in a dry and well-ventilated place.

Conclusion

This compound is a sophisticated and highly valuable building block in medicinal chemistry. Its design, incorporating a chiral piperazine core with orthogonal protecting groups and a versatile nitrile handle, allows for the efficient and controlled synthesis of complex, high-value molecules. Its pivotal role in the synthesis of the antiviral drug Nirmatrelvir highlights its importance in addressing global health challenges. A thorough understanding of its chemical properties, synthetic accessibility, and reactivity is essential for any drug discovery program looking to leverage the power of the "privileged" piperazine scaffold.

References

-

PubChem. (R)-N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

-

Organic Syntheses. (n.d.). 1,3,5-[tris-piperazine]-triazine. Available at: [Link]

-

Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for... Available at: [Link]

-

PubChem. 1-Boc-4-Cbz-amino-piperidine. National Center for Biotechnology Information. Available at: [Link]

-

Jiang, B., et al. (2023). Synthesis and crystal characteristics of nirmatrelvir. RSC Publishing. Available at: [Link]

-

Organic Syntheses. (n.d.). Procedure for Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Available at: [Link]

- Google Patents. (n.d.). Asymmetric synthesis of piperazic acid and derivatives thereof. US6632942B2.

- Google Patents. (n.d.). Synthesis method of chiral piperazinone derivative. CN108129404B.

- Google Patents. (n.d.). Preparation method of homopiperazine and derivative thereof. CN102120732B.

-

Capot Chemical. (2013). MSDS of (R)-4-Boc-1-Cbz-piperazine-2-carboxylic acid. Available at: [Link]

- Google Patents. (n.d.). Synthetic method for homopiperazine. CN103360330A.

-

Kincaid, J. R. A., et al. (2022). A sustainable synthesis of the SARS-CoV-2 Mpro inhibitor nirmatrelvir, the active ingredient in Paxlovid. Nature Communications. Available at: [Link]

-

Royal Society of Chemistry. (2022). Synthesis of optically active SARS-CoV-2 Mpro inhibitor drug nirmatrelvir (Paxlovid): an approved treatment of COVID-19. Organic & Biomolecular Chemistry. Available at: [Link]

-

Svatunek, D., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. Available at: [Link]

-

Kincaid, J. R. A., et al. (2022). A sustainable synthesis of the SARS-CoV-2 Mpro inhibitor nirmatrelvir, the active ingredient in Paxlovid. PubMed Central. Available at: [Link]

-

ResearchGate. (2022). Development and patent synthesis of nirmatrelvir – the main component of the first oral drug against SARS-CoV-2 Paxlovid. Available at: [Link]

Sources

- 1. A sustainable synthesis of the SARS-CoV-2 Mpro inhibitor nirmatrelvir, the active ingredient in Paxlovid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of optically active SARS-CoV-2 Mpro inhibitor drug nirmatrelvir (Paxlovid): an approved treatment of COVID-19 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. A sustainable synthesis of the SARS-CoV-2 Mpro inhibitor nirmatrelvir, the active ingredient in Paxlovid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. (R)-N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid | C18H24N2O6 | CID 6558854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US6632942B2 - Asymmetric synthesis of piperazic acid and derivatives thereof - Google Patents [patents.google.com]

- 7. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]

- 8. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Synthesis and crystal characteristics of nirmatrelvir - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 12. rsc.org [rsc.org]

- 13. capotchem.com [capotchem.com]

(R)-1-Cbz-4-boc-2-cyanopiperazine CAS number 1374669-63-2

An In-depth Technical Guide to (R)-1-Cbz-4-boc-2-cyanopiperazine: A Versatile Scaffold for Modern Drug Discovery

Introduction: Unveiling a Strategic Building Block

This compound (CAS Number: 1374669-63-2) is a sophisticated, chiral building block that holds significant promise for researchers, scientists, and drug development professionals. Its unique molecular architecture, featuring a piperazine core with distinct and strategically placed functional groups, makes it a valuable asset in the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of this compound, from its synthesis and characterization to its potential applications in medicinal chemistry.

The core of this molecule is the piperazine ring, a privileged scaffold in drug discovery, frequently found in FDA-approved drugs.[1] The chirality at the 2-position introduces a three-dimensional element crucial for specific molecular interactions with biological targets.[1] Furthermore, the presence of a cyano group at this position offers a versatile handle for further chemical transformations or can act as a key pharmacophore. Notably, cyanopiperazines and related cyanopyrrolidines have emerged as potent covalent inhibitors of enzymes, such as deubiquitinating enzymes (DUBs), highlighting the potential of this moiety in targeted drug design.[2][3][4]

A key feature of this compound is the presence of two distinct and orthogonal amine protecting groups: the benzyloxycarbonyl (Cbz) group and the tert-butyloxycarbonyl (Boc) group.[5][6] This orthogonality is of paramount importance in multi-step synthesis, as it allows for the selective deprotection and functionalization of each nitrogen atom independently, enabling the construction of diverse molecular libraries from a single, advanced intermediate.[6][7] The Cbz group is typically removed by catalytic hydrogenolysis, while the Boc group is labile under acidic conditions.[5][7]

This guide will delve into the practical aspects of working with this compound, offering insights into its synthesis, characterization, and strategic deployment in drug discovery programs.

Physicochemical Properties and Spectroscopic Characterization

A thorough characterization of this compound is essential for its effective use. The following table summarizes its key physicochemical properties.

| Property | Value |

| CAS Number | 1374669-63-2 |

| Molecular Formula | C18H23N3O4 |

| Molecular Weight | 361.40 g/mol |

| Appearance | Expected to be a solid or oil |

| Chirality | (R)-configuration at C2 |

Proposed Analytical Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet around 1.4-1.5 ppm), the Cbz group (aromatic protons between 7.2-7.4 ppm and a benzylic singlet around 5.1-5.2 ppm), and the piperazine ring protons (a complex series of multiplets between 2.8-4.2 ppm). The proton at the chiral center (C2) would likely appear as a multiplet, with its chemical shift influenced by the cyano group.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyls of the Boc and Cbz groups (around 155 and 154 ppm, respectively), the aromatic carbons of the Cbz group (127-136 ppm), the quaternary carbon and methyls of the Boc group (around 80 and 28 ppm, respectively), the cyano carbon (around 118 ppm), and the carbons of the piperazine ring.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition. The expected [M+H]⁺ ion would be at m/z 362.1710.

Infrared (IR) Spectroscopy: The IR spectrum will provide information about the functional groups present. Key expected peaks include:

-

~2240 cm⁻¹ for the nitrile (C≡N) stretch.

-

~1690-1700 cm⁻¹ for the carbamate (C=O) stretches of both Boc and Cbz groups.

-

~2850-3000 cm⁻¹ for C-H stretches.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is crucial to determine the enantiomeric purity of the compound. A suitable chiral stationary phase (e.g., Chiralpak IA, IB, or IC) should be employed with a mobile phase consisting of a mixture of hexane and isopropanol.

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be envisioned starting from a readily available chiral precursor, such as (R)-piperazine-2-carboxylic acid. The following multi-step synthesis is proposed, drawing upon established methodologies for the synthesis of chiral piperazines and the introduction of protecting groups.[8][9][10][11][12][13]

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: N1-Cbz Protection

-

Dissolve (R)-piperazine-2-carboxylic acid in a suitable solvent system, such as a mixture of dioxane and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add a base, such as sodium carbonate or sodium hydroxide, to maintain alkaline conditions.

-

Slowly add benzyl chloroformate (Cbz-Cl) dropwise while vigorously stirring.[7]

-

Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC or LC-MS.

-

Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) and extract the product with an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-1-Cbz-piperazine-2-carboxylic acid.

Step 2: Conversion of Carboxylic Acid to Primary Amine

-

The carboxylic acid can be converted to the primary amine via a Curtius rearrangement or by reduction of the corresponding amide.

-

For the amide route:

-

Activate the carboxylic acid with a coupling agent (e.g., HATU, HOBt/EDC) and react with ammonia.

-

Reduce the resulting primary amide with a suitable reducing agent like lithium aluminum hydride (LAH) or borane.

-

Step 3: N4-Boc Protection

-

Dissolve the product from Step 2 in a solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, for instance, triethylamine or diisopropylethylamine (DIPEA).

-

Add di-tert-butyl dicarbonate (Boc₂O) and stir the reaction at room temperature overnight.[14]

-

Quench the reaction, perform an aqueous work-up, and purify by column chromatography to obtain the fully protected diamine.

Step 4: Oxidation to the Nitrile

-

The primary amine can be converted to the nitrile via a two-step process involving the formation of an intermediate aldoxime followed by dehydration, or through a direct oxidation method.

-

For the dehydration route:

-

React the primary amine with a suitable oxidizing agent to form the aldoxime.

-

Dehydrate the aldoxime using a reagent like trifluoroacetic anhydride or Burgess reagent to yield the final product, this compound.

-

Strategic Applications in Drug Discovery

The unique structure of this compound makes it a highly valuable scaffold for creating diverse libraries of compounds for drug screening.

Orthogonal Deprotection and Derivatization

The presence of both Cbz and Boc protecting groups allows for selective functionalization at either the N1 or N4 position.[5][6][15]

Caption: Selective deprotection and derivatization pathways.

-

N1 Functionalization: The Cbz group can be selectively removed via catalytic hydrogenolysis (e.g., H₂, Pd/C) without affecting the Boc group.[7] The resulting free secondary amine at the N1 position can then undergo a variety of reactions, such as alkylation, acylation, or arylation, to introduce diverse substituents.

-

N4 Functionalization: Conversely, the Boc group can be cleaved under acidic conditions (e.g., trifluoroacetic acid (TFA) in DCM or HCl in dioxane), leaving the Cbz group intact.[5][14] The liberated amine at N4 is then available for further modification, for example, through reductive amination or sulfonylation.

The Cyano Group as a Covalent Warhead

The nitrile moiety in this compound is not merely a synthetic handle; it can also serve as a "warhead" for covalent inhibition of enzymes.[2][3][4] Cyanamides have been shown to react with the catalytic cysteine residues of certain enzymes, such as deubiquitinating enzymes (DUBs), to form a covalent adduct, leading to irreversible inhibition.[2][3] This makes this compound and its derivatives attractive candidates for the development of targeted covalent inhibitors, a rapidly growing area in drug discovery.[16][17]

Proposed Experimental Workflow for Inhibitor Screening

-

Library Synthesis: Utilize the orthogonal deprotection strategies to synthesize a focused library of compounds with diverse substituents at the N1 and N4 positions.

-

Biochemical Assay: Screen the library against a panel of relevant enzymes (e.g., DUBs, proteases) using an appropriate activity-based assay.

-

Hit Validation: Confirm the activity of any initial "hits" through dose-response studies to determine their potency (e.g., IC₅₀ values).

-

Mechanism of Action Studies: Investigate the mechanism of inhibition (e.g., reversible vs. irreversible, covalent adduct formation) using techniques like mass spectrometry to analyze the modified enzyme.

Safety and Handling

As with any chemical synthesis, proper safety precautions are paramount.

-

The synthesis and handling of this compound should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Care should be taken when working with reagents such as benzyl chloroformate, strong acids and bases, and reducing agents.

-

If any step involves the generation or use of cyanide-containing intermediates, extreme caution must be exercised, and appropriate quenching and waste disposal protocols must be followed.

Conclusion

This compound is a highly functionalized and strategically designed building block with significant potential in modern drug discovery. Its chiral piperazine core, coupled with the versatility of the cyano group and the power of orthogonal Cbz and Boc protection, provides medicinal chemists with a powerful tool for the synthesis of novel and diverse molecular entities. From its use as a scaffold for library synthesis to its potential as a precursor for targeted covalent inhibitors, this compound represents a valuable asset for researchers aiming to develop the next generation of therapeutics.

References

- Benchchem. A Head-to-Head Battle of Amine Protection: Boc vs. Cbz Protecting Groups.

- Master Organic Chemistry. Protecting Groups for Amines: Carbamates. (2018).

- Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.

- StudySmarter. Protecting Groups: Boc, Cbz, Amine - Chemistry. (2023).

- Organic & Biomolecular Chemistry (RSC Publishing). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines.

- Organic Chemistry Portal. Boc-Protected Amino Groups.

- Oregon Health & Science University. Chiral Synthesis and Enzymatic Resolution of (S)-(-)Piperazine-2-Carboxylic Acid Using Enzyme Alcalase.

- Organic Chemistry Frontiers (RSC Publishing). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols.

- R Discovery - Researcher.Life. Asymmetric Synthesis of Chiral Piperazines. (2007).

- Organic Chemistry Frontiers (RSC Publishing). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols.

- ResearchGate. N‐Cyanopiperazines as Specific Covalent Inhibitors of the Deubiquitinating Enzyme UCHL1 | Request PDF. (2026).

- N-Cyanopiperazines as Specific Covalent Inhibitors of the Deubiquitinating Enzyme UCHL1. (2024).

- Google Patents. CN108129404B - Synthesis method of chiral piperazinone derivative.

- PubMed. Cyanopyrrolidine Inhibitors of Ubiquitin Specific Protease 7 Mediate Desulfhydration of the Active-Site Cysteine. (2020).

- PubMed Central. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines.

- The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. (2023).

- The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. (2023).

Sources

- 1. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. N-Cyanopiperazines as Specific Covalent Inhibitors of the Deubiquitinating Enzyme UCHL1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyanopyrrolidine Inhibitors of Ubiquitin Specific Protease 7 Mediate Desulfhydration of the Active-Site Cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. total-synthesis.com [total-synthesis.com]

- 8. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 10. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 13. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]

- 14. Boc-Protected Amino Groups [organic-chemistry.org]

- 15. studysmarter.co.uk [studysmarter.co.uk]

- 16. eurekaselect.com [eurekaselect.com]

- 17. researchgate.net [researchgate.net]

A-Z Guide to the Stereoselective Synthesis of (R)-1-Cbz-4-boc-2-cyanopiperazine: A Key Chiral Building Block

Abstract

(R)-1-Cbz-4-boc-2-cyanopiperazine is a valuable, orthogonally protected chiral building block crucial for the synthesis of complex pharmaceutical agents. Its rigid piperazine core, combined with the stereodefined cyano group, makes it an important synthon in drug discovery, particularly for compounds requiring precise three-dimensional architecture for biological activity. This technical guide provides a comprehensive overview of a robust and scalable synthetic strategy starting from (R)-piperazine-2-carboxylic acid. We will delve into the strategic considerations for orthogonal protection, the mechanism of nitrile formation from a carboxylic acid precursor, a detailed step-by-step experimental protocol, and methods for analytical characterization.

Introduction: The Significance of Chiral Piperazines

The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs across a wide range of therapeutic areas, including oncology, antivirals, and central nervous system disorders.[1][2] Introducing chirality and functional handles, such as a cyano group, onto the piperazine ring significantly expands its utility, allowing for the construction of highly specific and potent molecules.[3][4] The target molecule, this compound, is of particular interest due to its orthogonal protecting groups—Carboxybenzyl (Cbz) and tert-Butoxycarbonyl (Boc). This orthogonal protection scheme allows for the selective deprotection and further functionalization of either nitrogen atom without affecting the other, providing immense flexibility in complex synthetic campaigns.[5]

Synthetic Strategy and Retrosynthetic Analysis

The most logical and efficient synthetic approach begins with a commercially available chiral starting material to avoid costly and often low-yielding resolution steps. The retrosynthetic analysis identifies (R)-piperazine-2-carboxylic acid as the ideal starting point. The key transformations are:

-

Orthogonal Protection: Sequential protection of the two nitrogen atoms of the piperazine ring. The order is critical to manage reactivity and prevent side reactions.

-

Nitrile Formation: Conversion of the C2-carboxylic acid moiety into the target cyano group. This is the most challenging step and requires careful selection of reagents to ensure high yield and avoid racemization.

The forward synthesis pathway is designed as a three-step sequence, focusing on robust and scalable reactions suitable for both research and process development scales.

Caption: Retrosynthetic analysis of the target molecule.

Detailed Experimental Protocol

This section provides a step-by-step guide for the synthesis. All operations should be performed in a well-ventilated fume hood by trained personnel.

Step 1: Synthesis of (R)-4-Boc-piperazine-2-carboxylic acid

The first step involves the selective protection of the N4 nitrogen with a Boc group. This is achieved under standard aqueous basic conditions.

-

Reaction Setup: To a solution of (R)-piperazine-2-carboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water, add sodium carbonate (Na₂CO₃, 2.5 eq).

-

Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in 1,4-dioxane dropwise over 30 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up: Concentrate the mixture under reduced pressure to remove the dioxane. Wash the aqueous residue with ethyl acetate. Acidify the aqueous layer to pH 3-4 with 1M HCl.

-

Isolation: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the title compound as a white solid.

Step 2: Synthesis of (R)-1-Cbz-4-Boc-piperazine-2-carboxylic acid

The remaining N-H is protected with the Cbz group.

-

Reaction Setup: Dissolve the product from Step 1 (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and saturated aqueous sodium bicarbonate (NaHCO₃).

-

Reagent Addition: Cool the solution to 0 °C. Add benzyl chloroformate (Cbz-Cl, 1.2 eq) dropwise, ensuring the internal temperature remains below 5 °C.

-

Reaction: Stir the mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

-

Work-up: Add ethyl acetate and separate the layers. Wash the organic layer with 1M HCl and then with brine.

-

Isolation: Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure to afford the fully protected piperazine as a viscous oil or solid.[6][7][8]

Step 3: Synthesis of this compound

This key transformation converts the carboxylic acid to the nitrile via a two-step, one-pot procedure involving an intermediate amide.

-

Amide Formation: Dissolve the carboxylic acid from Step 2 (1.0 eq) in anhydrous dichloromethane (DCM). Add 1-hydroxybenzotriazole (HOBt, 1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq). Stir for 30 minutes at room temperature. Bubble ammonia gas through the solution for 15 minutes. Stir for 6 hours.

-

Dehydration: Cool the reaction mixture to 0 °C. Add triethylamine (Et₃N, 3.0 eq) followed by the dropwise addition of trifluoroacetic anhydride (TFAA, 1.5 eq).

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

-

Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃. Separate the layers and extract the aqueous phase with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the final product, this compound.

Key Mechanistic Insights: The Amide to Nitrile Conversion

The conversion of a primary amide to a nitrile is a classical dehydration reaction. In this protocol, trifluoroacetic anhydride (TFAA) serves as a powerful dehydrating agent.

The mechanism proceeds as follows:

-

Activation: The carbonyl oxygen of the primary amide acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of TFAA.

-

Intermediate Formation: This forms a reactive O-acylated intermediate.

-

Elimination: Triethylamine, a non-nucleophilic base, abstracts a proton from the amide nitrogen, initiating an E2-like elimination. This leads to the formation of the C≡N triple bond of the nitrile, with trifluoroacetate and protonated triethylamine as byproducts.

This method is highly effective and generally proceeds under mild conditions, preserving the stereochemical integrity of the adjacent chiral center.

Data Summary and Characterization

The successful synthesis of each intermediate and the final product should be confirmed using standard analytical techniques.

| Compound | Step | Typical Yield (%) | Analytical Methods |

| (R)-4-Boc-piperazine-2-carboxylic acid | 1 | 85-95% | ¹H NMR, ¹³C NMR, LC-MS |

| (R)-1-Cbz-4-Boc-piperazine-2-carboxylic acid | 2 | 90-98% | ¹H NMR, ¹³C NMR, LC-MS |

| This compound | 3 | 70-85% | ¹H NMR, ¹³C NMR, LC-MS, FT-IR |

Expected Characterization Data for the Final Product:

-

¹H NMR: Signals corresponding to the Boc group (~1.5 ppm), Cbz group (aromatic protons ~7.3-7.4 ppm, benzylic CH₂ ~5.2 ppm), and the piperazine ring protons. The proton at C2 will appear as a characteristic singlet or doublet.

-

FT-IR: A sharp absorption band in the region of 2240-2260 cm⁻¹, characteristic of a nitrile (C≡N) stretch.

-

LC-MS: A molecular ion peak corresponding to the calculated mass of the product, confirming its identity.

Overall Synthetic Workflow

The entire process from starting material to the purified final product can be visualized as a linear sequence of protection and functional group interconversion steps.

Caption: Experimental workflow for the synthesis.

Conclusion

This guide outlines a reliable and high-yielding synthetic route to this compound. The strategy leverages a commercially available chiral precursor and employs robust chemical transformations, making it suitable for producing this key building block for various applications in drug discovery and development. The orthogonal protecting groups offer significant advantages for subsequent synthetic manipulations, underscoring the value of this compound as a versatile intermediate.

References

Sources

- 1. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Programmable Piperazine Synthesis via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CAS 138775-02-7 | (R)-N-1-BOC-N-4-Cbz-2-piperazine carboxylic acid - Synblock [synblock.com]

- 7. (R)-N-1-Boc-N-4-Cbz-2-piperazine carboxylic acid [oakwoodchemical.com]

- 8. (R)-N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid | C18H24N2O6 | CID 6558854 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analysis of (R)-1-Cbz-4-boc-2-cyanopiperazine

Foreword: The Architectural Significance of a Chiral Building Block

In the landscape of modern drug discovery, the piperazine scaffold is a privileged structure, celebrated for its frequent appearance in pharmacologically active compounds.[1] Its unique physicochemical properties often impart favorable aqueous solubility and oral bioavailability. However, the true potential of this heterocycle is unlocked through precise, asymmetric substitution. The molecule at the center of this guide, (R)-1-Cbz-4-boc-2-cyanopiperazine, represents a quintessential chiral building block, engineered for the controlled, sequential synthesis of complex molecular architectures.

This guide provides a comprehensive analysis of its structure, moving beyond simple identification to a deeper understanding of its stereochemistry, conformational dynamics, and spectroscopic fingerprint. For researchers in medicinal chemistry and process development, a thorough grasp of these characteristics is not merely academic; it is foundational to ensuring stereochemical integrity, predicting reactivity, and ultimately, guaranteeing the quality and efficacy of the final active pharmaceutical ingredient (API). The orthogonal protecting groups—acid-labile tert-butyloxycarbonyl (Boc) and hydrogenolysis-labile benzyloxycarbonyl (Cbz)—offer synthetic flexibility, while the chiral center at the C2 position, bearing a cyano group, introduces a critical stereogenic element and a versatile chemical handle for further elaboration.[2][3]

Chapter 1: Molecular Architecture and Conformational Landscape

The structural integrity of this compound is defined by several key features: the piperazine ring, a chiral center, a nitrile functional group, and two distinct carbamate protecting groups.

-

Piperazine Core: As a six-membered saturated heterocycle, the piperazine ring is not planar. It predominantly adopts a low-energy chair conformation to minimize torsional and steric strain.[4] This chair form can undergo a ring-flip to an alternative chair conformation, an equilibrium process that is fundamental to its dynamic behavior.

-

Stereochemistry at C2: The designation "(R)" specifies the absolute configuration at the carbon atom bearing the cyano group. This single stereocenter dictates the molecule's three-dimensional arrangement and is critical for its intended interactions with chiral biological targets.[5] The substituent at this position can exist in either an axial or equatorial orientation. Conformational studies on similar 2-substituted piperazines have shown a preference for the axial conformation, which can be influenced by intramolecular interactions.[6]

-

Protecting Groups (Boc & Cbz): The nitrogen atoms are protected by Boc and Cbz groups. These are not merely placeholders; their carbamate nature introduces a partial double bond character in the N-C(O) bond. This restricts free rotation, leading to the existence of rotamers (rotational isomers).[1][7] The interplay between these rotamers and the piperazine ring inversion creates a complex but predictable conformational landscape.

-

The Cyano Moiety: The nitrile group (-C≡N) is a versatile functional group. It is strongly electron-withdrawing and can serve as a precursor for amines, carboxylic acids, or tetrazoles, making it a valuable synthetic handle. Its infrared stretching frequency provides a clear diagnostic signal for its presence.[8]

The overall analytical challenge is to confirm not only the connectivity of the atoms but also to define this complex interplay of stereochemistry and dynamic conformational equilibria.

Chapter 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the solution-state structure of this compound. A multi-faceted approach, including ¹H, ¹³C, and temperature-dependent studies, is required for a complete picture.

Proton (¹H) NMR Spectroscopy

At room temperature, the ¹H NMR spectrum of this molecule is often complex due to the slow interconversion (on the NMR timescale) between different conformers (both ring and rotameric). This can lead to broadened signals or even the appearance of multiple sets of signals for a single proton.[1]

Predicted ¹H NMR Signals:

| Protons | Predicted δ (ppm) | Multiplicity | Notes |

|---|---|---|---|

| C(CH₃)₃ (Boc) | ~1.4 - 1.5 | s (singlet) | Characteristic signal integrating to 9H. Often sharp. |

| Piperazine Ring CH/CH₂ | ~2.8 - 4.2 | m (multiplet) | A complex region. Signals are diastereotopic and will show geminal and vicinal coupling. Broadening is common. |

| CH-CN (H2) | ~4.5 - 4.8 | m (multiplet) | The proton at the chiral center. Its chemical shift and coupling constants are highly sensitive to its axial/equatorial position. |

| CH₂-Ph (Cbz) | ~5.1 - 5.2 | s or ABq | A singlet if rotation is fast, or an AB quartet if rotation is restricted. Integrates to 2H. |

| Aromatic (Cbz) | ~7.2 - 7.4 | m (multiplet) | Phenyl group protons, integrating to 5H. |

Expert Insight: The complexity in the 2.8-4.2 ppm region is the most information-rich part of the spectrum. The observation of broad signals or multiple signal sets is not an indication of impurity but rather a direct window into the molecule's dynamic nature. 2D NMR techniques like COSY and HSQC are indispensable for definitively assigning these protons and their attached carbons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a spectrometer operating at a field strength of 400 MHz or higher. Higher fields will provide better signal dispersion, which is crucial for this molecule.

-

Acquisition:

-

Tune and shim the probe to the sample.

-

Acquire a standard ¹H spectrum with a 90° pulse angle and a relaxation delay of at least 2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Processing: Apply a Fourier transform to the Free Induction Decay (FID), followed by phase and baseline correction. Integrate all signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Carbon (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of unique carbon environments. Like the proton spectrum, it may show broadening or multiple peaks for ring carbons at room temperature.

Predicted ¹³C NMR Signals:

| Carbon | Predicted δ (ppm) | Notes |

|---|---|---|

| C (CH₃)₃ (Boc) | ~28.5 | A strong, sharp signal. |

| C(C H₃)₃ (Boc) | ~80.5 | Quaternary carbon of the Boc group. |

| Piperazine Ring C H₂/C H | ~40 - 55 | Carbons of the piperazine ring. |

| C N | ~117 - 120 | The nitrile carbon. |

| C H₂-Ph (Cbz) | ~67 - 68 | Benzyl carbon of the Cbz group. |

| Aromatic (Cbz) | ~127 - 136 | Signals for the ipso, ortho, meta, and para carbons of the phenyl ring. |

| C =O (Boc) | ~154 | Carbonyl carbon of the Boc group. |

| C =O (Cbz) | ~155 | Carbonyl carbon of the Cbz group. |

Dynamic NMR (VT-NMR)

To resolve the conformational complexity, Variable Temperature (VT) NMR is employed.[9]

-

At Low Temperatures: The interconversion between conformers slows down. This "freezes out" the individual conformers on the NMR timescale, resulting in sharp, distinct sets of signals for each populated conformation.

-

At High Temperatures: The interconversion rate increases. If the rate becomes fast enough, the signals for the different conformers will average out and coalesce into a single, sharp set of signals.

By studying the spectra at different temperatures, one can determine the coalescence temperature (Tc), which allows for the calculation of the activation energy barrier (ΔG‡) for the dynamic process (e.g., ring inversion or amide bond rotation).[1][7] This provides quantitative data on the molecule's flexibility.

Logical Workflow for Structural Elucidation

Caption: Integrated workflow for the complete structural analysis of the title compound.

Chapter 3: Mass Spectrometry (MS) Analysis

Mass spectrometry is essential for confirming the molecular weight and elemental composition of the molecule. Electrospray Ionization (ESI) is the preferred method due to the polarity of the compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which is used to confirm the elemental formula. The Boc group is known to be somewhat labile and can sometimes fragment even under soft ionization conditions.[10][11]

Predicted Ions in ESI-MS (Positive Mode):

| Ion | Calculated m/z (C₂₀H₂₅N₃O₄) | Description |

|---|---|---|

| [M+H]⁺ | 388.1918 | Protonated molecule. |

| [M+Na]⁺ | 410.1737 | Sodium adduct. |

| [M-Boc+H]⁺ | 288.1394 | Loss of the Boc group (100 Da). |

| [M-C₄H₈+H]⁺ | 332.1656 | Loss of isobutylene from the Boc group. |

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump or through an LC system.

-

Instrument Parameters:

-

Set the mass spectrometer to positive ion detection mode.

-

Optimize source parameters (e.g., capillary voltage, desolvation temperature) to maximize the signal of the molecular ion and minimize in-source fragmentation.[12]

-

Acquire data over a relevant m/z range (e.g., 100-600 Da).

-

-

Data Analysis: Identify the peaks corresponding to the predicted adducts and fragments. For HRMS, compare the measured exact mass of the [M+H]⁺ or [M+Na]⁺ ion to the calculated theoretical mass. The difference should be less than 5 ppm.

Chapter 4: Chiral Analysis

Confirming the enantiomeric purity is a critical quality control step. While NMR can confirm the relative stereochemistry, it cannot distinguish between enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the standard technique for this purpose.[5]

Chiral HPLC

The separation of enantiomers requires a chiral stationary phase (CSP). Polysaccharide-based CSPs are often effective for separating piperazine derivatives.[5][13] The goal is to develop a method that shows a single peak for the (R)-enantiomer and can resolve it from the (S)-enantiomer, which might be present as an impurity.

Experimental Protocol: Chiral HPLC Method Development

-

Column Selection: Start with a polysaccharide-based chiral column, such as a Chiralpak® or Chiralcel® series column.

-

Mobile Phase Screening:

-

Screen various mobile phases, typically mixtures of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol).

-

It is often necessary to add a small amount of an amine modifier, like diethylamine (DEA), to the mobile phase to prevent peak tailing and improve resolution for basic compounds like piperazines.[5][13]

-

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

-

Analysis:

-

Inject the sample of the (R)-enantiomer to determine its retention time.

-

If available, inject a racemic sample (a 50:50 mixture of R and S) to confirm that the method separates the two enantiomers into distinct peaks.

-

Calculate the enantiomeric excess (% ee) of the sample based on the peak areas.

-

Decision Framework for Analytical Technique Selection

Caption: A decision-making diagram for selecting the appropriate analytical method.

Conclusion: An Integrated Structural Portrait

The structural analysis of this compound is a multi-technique endeavor. It begins with ¹H and ¹³C NMR to confirm the fundamental carbon-hydrogen framework. The inherent complexity observed in these initial spectra, far from being a problem, is a gateway to understanding the molecule's dynamic behavior, which is then explored quantitatively using VT-NMR. High-resolution mass spectrometry provides unequivocal confirmation of the elemental formula, serving as a crucial quality check. Finally, chiral HPLC validates the stereochemical integrity of the C2 center, the cornerstone of the molecule's design.

By integrating the data from these orthogonal techniques, we move from a two-dimensional drawing to a four-dimensional understanding of the molecule—its structure, its stereochemistry, its dynamic motion in solution, and its purity. This comprehensive characterization provides the confidence and foundational knowledge required for its successful application in the synthesis of next-generation therapeutics.

References

-

Duffy, R. J., et al. (2016). Conformational analysis of 2-substituted piperazines. PubMed. Available at: [Link]

-

Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Available at: [Link]

-

Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. National Institutes of Health (NIH). Available at: [Link]

-

Raju, G. K., et al. (2014). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Yeo, S. H., et al. (2023). 1H VT-NMR spectroscopy of piperazine 2c (400 MHz, d8-THF) showing 5.40−3.10 ppm. ResearchGate. Available at: [Link]

-

Parikh, K. S., et al. (2009). Synthesis and Characterization of Some Cyanopyridine Compounds in Therapeutic Interest. ResearchGate. Available at: [Link]

-

Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Available at: [Link]

-

Steinberg, J., et al. (2019). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available at: [Link]

-

Tóth, E., et al. (2014). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. National Institutes of Health (NIH). Available at: [Link]

-

Raju, G., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. PubMed. Available at: [Link]

-

Alkan, L. (2022). Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives. ResearchGate. Available at: [Link]

-

Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. Available at: [Link]

-

Kluge, A. F., et al. (2024). N-Cyanopiperazines as Specific Covalent Inhibitors of the Deubiquitinating Enzyme UCHL1. Angewandte Chemie. Available at: [Link]

-

Szałaj, N., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. Available at: [Link]

-

Pavo, I., et al. (2024). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. National Institutes of Health (NIH). Available at: [Link]

-

Al-Obaidi, A. H. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. Available at: [Link]

-

Gadzała-Kopciuch, R. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Semantic Scholar. Available at: [Link]

-

Avci, D., et al. (2016). 1-(2-nitrophenyl)piperazine: nmr, raman, ftir and dft studies. SciSpace. Available at: [Link]

-

StudySmarter. (2023). Protecting Groups: Boc, Cbz, Amine. StudySmarter. Available at: [Link]

-

Bugatti, K. (2021). How can I avoid the Boc-cleavage during Mass Analysis?. ResearchGate. Available at: [Link]

-

Beltran, H. (2010). ChemInform Abstract: Synthesis and Characterization of Piperazine-2,6-diones. ResearchGate. Available at: [Link]

-

Kluge, A. F., et al. (2024). N-Cyanopiperazines as Specific Covalent Inhibitors of the Deubiquitinating Enzyme UCHL1. ResearchGate. Available at: [Link]

-

Laconde, G., et al. (2004). Solid-phase synthesis and structural characterization of highly substituted hydroxyproline-based 2,5-diketopiperazines. Semantic Scholar. Available at: [Link]

-

PubChem. (n.d.). 1-Boc-4-Cbz-amino-piperidine. PubChem. Available at: [Link]

-

Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link]

-

Sarrafi, Y., et al. (2016). Structure-based Design, Synthesis, Molecular Docking Study and Biological Evaluation of 1,2,4-triazine Derivatives Acting as COX/15-LOX Inhibitors With Anti-Oxidant Activities. PubMed. Available at: [Link]

Sources

- 1. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. studysmarter.co.uk [studysmarter.co.uk]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Conformational analysis of 2-substituted piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Structure-based design, synthesis, molecular docking study and biological evaluation of 1,2,4-triazine derivatives acting as COX/15-LOX inhibitors with anti-oxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jocpr.com [jocpr.com]

An In-depth Technical Guide to the Purity and Characterization of (R)-1-Cbz-4-boc-2-cyanopiperazine

Introduction: The Significance of (R)-1-Cbz-4-boc-2-cyanopiperazine in Medicinal Chemistry

This compound is a chiral synthetic intermediate of significant interest in the field of drug discovery and development. The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs across various therapeutic areas.[1][2] The specific stereochemistry at the C-2 position, along with the orthogonal protecting group strategy (acid-labile Boc and hydrogenolysis-labile Cbz), makes this molecule a versatile building block for the synthesis of complex, enantiomerically pure active pharmaceutical ingredients (APIs).[3][4] The nitrile group offers a handle for further chemical transformations, such as reduction to an amine or hydrolysis to a carboxylic acid.

The stringent purity requirements for pharmaceutical intermediates are well-established, as impurities can have a profound impact on the safety and efficacy of the final drug product.[5][6] For chiral molecules like this compound, control of both chemical and enantiomeric purity is paramount. This guide provides a comprehensive overview of the methodologies for the purification and in-depth characterization of this key intermediate, grounded in established analytical principles and field-proven insights.

Part 1: Purification of this compound

The purification of this compound from a crude synthetic mixture requires a multi-step approach to remove unreacted starting materials, reagents, and reaction byproducts. A typical purification workflow is outlined below.

Caption: A typical workflow for the purification of this compound.

Aqueous Workup and Extraction

The initial step in purification involves quenching the reaction and removing inorganic salts and water-soluble impurities. This is typically achieved by washing the organic reaction mixture with a mild aqueous base, such as sodium bicarbonate solution, to neutralize any remaining acids. The product is then extracted into an appropriate organic solvent, commonly ethyl acetate or dichloromethane.

Silica Gel Flash Chromatography

The primary method for purifying the crude product is silica gel flash chromatography. The choice of eluent system is critical for achieving good separation. A gradient elution is often employed, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity.

Experimental Protocol: Flash Chromatography

-

Slurry Preparation: The concentrated crude product is adsorbed onto a small amount of silica gel.

-

Column Packing: A glass column is packed with silica gel in the initial, low-polarity mobile phase.

-

Loading: The adsorbed sample is carefully loaded onto the top of the column.

-

Elution: The mobile phase is passed through the column under positive pressure. The polarity of the mobile phase is gradually increased to elute the product and any impurities.

-

Fraction Collection: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Concentration: The pure fractions are combined and the solvent is removed under reduced pressure to yield the purified this compound.

Part 2: Comprehensive Characterization

Once purified, a battery of analytical techniques is employed to confirm the structure, identity, purity, and enantiomeric excess of the compound.

Caption: A decision tree for the analytical characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of this compound.

-

¹H NMR Spectroscopy: Provides information on the number of different types of protons, their chemical environment, and their connectivity. The spectrum of N-benzoylated piperazine compounds can be complex due to restricted rotation around the amide bond, leading to the presence of conformers at room temperature.[7]

Predicted ¹H NMR Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment 7.40 - 7.25 m 5H Cbz-Ar-H 5.15 s 2H Cbz-CH ₂ 4.80 - 4.60 m 1H N-CH -CN 4.20 - 3.00 m 6H Piperazine ring CH ₂ | 1.45 | s | 9H | Boc-C(CH ₃)₃ |

-

¹³C NMR Spectroscopy: Provides information on the number of different types of carbon atoms in the molecule.

Predicted ¹³C NMR Data (101 MHz, CDCl₃):

Chemical Shift (δ, ppm) Assignment 169.0 Cbz C =O 154.5 Boc C =O 136.0 Cbz-Ar-C 128.5, 128.0, 127.8 Cbz-Ar-C H 117.0 C N 80.5 Boc-C (CH₃)₃ 67.5 Cbz-C H₂ 50.0 - 40.0 Piperazine ring C H₂ and N-C H-CN | 28.4 | Boc-C(C H₃)₃ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electrospray ionization (ESI) is a soft ionization technique commonly used for this type of compound.[8]

-

Expected Molecular Ion: [M+H]⁺ at m/z = 344.16

-

Key Fragmentation Patterns: The mass spectrum is expected to show characteristic fragments corresponding to the loss of the Boc group (-100 Da) and the Cbz group (-135 Da).[6][9] Cleavage of the C-N bonds within the piperazine ring is also a common fragmentation pathway.[6]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted FT-IR Data (KBr Pellet):

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| ~2240 | C≡N stretch (nitrile)[10] |

| ~1695 | C=O stretch (Cbz and Boc carbamates)[2][11] |

| ~1450 | C-N stretch[12] |

| ~1250 & ~1160 | C-O stretch (carbamates)[7] |

| ~700 & ~750 | C-H bend (aromatic) |

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of a chiral compound.[13][14][15] The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers. Polysaccharide-based CSPs are often effective for the separation of piperazine derivatives.[13]

Experimental Protocol: Chiral HPLC

-

Column Selection: A chiral column, such as a Chiralpak® IC, is selected.

-

Mobile Phase: A suitable mobile phase, often a mixture of hexane and an alcohol like isopropanol or ethanol, is chosen.[13]

-

Sample Preparation: A dilute solution of the purified compound is prepared in the mobile phase.

-

Injection and Analysis: The sample is injected into the HPLC system, and the chromatogram is recorded.

-

Data Analysis: The peak areas of the two enantiomers are used to calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area of major enantiomer - Area of minor enantiomer) / (Total area of both enantiomers)] x 100[13]

For regulatory purposes, the chiral HPLC method must be validated according to ICH guidelines to ensure its accuracy, precision, specificity, linearity, and robustness.[16][17]

Part 3: Potential Impurities and Their Control

A thorough understanding of the synthetic route is crucial for identifying potential impurities. A plausible synthesis of this compound involves a multi-step sequence, including a Strecker-type reaction to introduce the cyano group, followed by protection of the piperazine nitrogens.[18][19]

Potential Impurities:

-

Diastereomers: If the Strecker synthesis is not perfectly stereoselective, the (S)-enantiomer may be present.

-

Over-alkylation/acylation Products: Reaction at both nitrogen atoms of the piperazine ring with either the Boc or Cbz protecting groups.

-

Incomplete Reaction Products: Starting materials or intermediates that have not fully reacted.

-

Byproducts from Protecting Group Installation: For example, di-tert-butyl dicarbonate can lead to the formation of tert-butanol.[20]

-

Residual Solvents: Solvents used in the synthesis and purification process.[20]

Control of these impurities is achieved through careful optimization of reaction conditions, a robust purification strategy, and rigorous analytical testing of the final product.

Conclusion

The purity and comprehensive characterization of this compound are critical for its successful application in the synthesis of high-quality active pharmaceutical ingredients. This guide has outlined a systematic approach to the purification and analysis of this important chiral building block, integrating established methodologies with expert insights. Adherence to these principles of purification and characterization ensures the integrity of the intermediate, ultimately contributing to the safety and efficacy of the final drug product.

References

- BenchChem. Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers.

- American Pharmaceutical Review. System Suitability and Validation for Chiral Purity Assays of Drug Substances.

- BenchChem.

- BenchChem.

- BenchChem. Pharmaceutical Intermediate Quality Standards: A Practical Guide.

- Blossomole.

- PubMed Central (PMC).

- PubMed.

- RSC Publishing.

- RSC Publishing.

- SciSpace. Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram.

- NETZSCH Analyzing & Testing.

- Scientific Research Publishing.

- Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles.

- SpectraBase. (R)-N-1-boc-N-4-cbz-2-Piperazine carboxylic acid, tms - Optional[13C NMR].

- PubMed.

- PubMed.

- Organic Chemistry Portal. Strecker Synthesis.

- European Medicines Agency (EMA). Q3C (R6) Step 5 - impurities: guideline for residual solvents.

- PubMed Central (PMC). A truly green synthesis of α-aminonitriles via Strecker reaction.

- PYG Lifesciences. Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions.

- International Journal of Pharmaceutical and Chemical Sciences. SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.

- MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.

- American Pharmaceutical Quality. Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.

- ResearchGate. Structural Studies of Some o- and p-Nitrophenylcarbamates by IR Spectroscopy and X-Ray Diffraction.

- Google Patents. CN108033931B - Synthesis method of N-Boc piperazine.

- MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.

- ResearchGate. Enantiospecific synthesis of (R)-2-carboxy-4-(3-phosphonopropyl)-piperazine [(R)-CPP] and (S)-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid [(S)-Anap] via an improved strategy: Ring opening of chiral aziridine | Request PDF.

- ResearchGate.

- ResearchGate. IMAMR for the synthesis of (±)‐Cbz‐protected pelletierine 17. Reagents....

- PubMed Central (PMC).

- SpectraBase. 1-Boc-piperazine - Optional[FTIR] - Spectrum.

- PubMed. Discovery of novel (4-piperidinyl)-piperazines as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors: F-Boc and triF-Boc groups are acid-stable bioisosteres for the Boc group.

- PubMed Central (PMC). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.

- ResearchGate. Chiral separation of the four stereoisomers of a novel antianginal agent using a dual cyclodextrin system in capillary electrophoresis | Request PDF. 3... and so on.

Sources

- 1. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 13Carbon NMR [chem.ch.huji.ac.il]

- 6. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 7. researchgate.net [researchgate.net]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. researchgate.net [researchgate.net]

- 10. (R)-1-N-BOC-2-CYANO-PIPERIDINE(940000-26-0) 1H NMR [m.chemicalbook.com]

- 11. scispace.com [scispace.com]

- 12. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 13. rsc.org [rsc.org]

- 14. macmillan.princeton.edu [macmillan.princeton.edu]

- 15. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084) [np-mrd.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Strecker Synthesis [organic-chemistry.org]

- 19. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Boc-Protected Amino Groups [organic-chemistry.org]

Navigating the Synthesis of Complex Piperazines: An In-depth Guide to Orthogonal Protection in (R)-1-Cbz-4-Boc-2-cyanopiperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine scaffold is a cornerstone in medicinal chemistry, celebrated for imparting favorable physicochemical properties to drug candidates.[1] However, the symmetrical nature of piperazine poses a formidable challenge for its selective functionalization. This guide provides a deep dive into the strategic application of orthogonal protecting groups, using (R)-1-Cbz-4-Boc-2-cyanopiperazine as a prime exemplar. We will explore the chemical rationale behind the selection of the Carboxybenzyl (Cbz) and tert-Butoxycarbonyl (Boc) protecting groups, detail the mechanisms of their selective cleavage, and provide field-proven, step-by-step protocols for their independent removal. This allows for the controlled, sequential modification of the piperazine core, a critical capability in the synthesis of complex, unsymmetrically substituted derivatives for drug discovery.

The Principle of Orthogonality: A Chemist's Strategy for Precision

In the multi-step synthesis of complex molecules, protecting groups are indispensable tools for temporarily masking reactive functional groups.[2] The concept of "orthogonality" is of paramount importance; it refers to the ability to remove one type of protecting group in the presence of another, under specific and non-interfering reaction conditions.[3][4] This strategy provides the synthetic chemist with precise control over which part of the molecule is revealed for subsequent reactions.

For a disubstituted piperazine like this compound, the N1 and N4 nitrogens are protected by Cbz and Boc groups, respectively. The distinct chemical labilities of these two carbamates form the foundation of their orthogonality. The Boc group is famously sensitive to acidic conditions, while the Cbz group is characteristically cleaved by catalytic hydrogenolysis.[5] This fundamental difference allows for the selective deprotection of either nitrogen, paving the way for tailored synthetic transformations.

The Protecting Groups: A Tale of Two Carbamates

The Boc Group: An Acid-Labile Shield

The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis due to its stability under a broad range of non-acidic conditions and its ease of removal with acids.[6][7][8]

-

Mechanism of Deprotection: The cleavage of the Boc group proceeds via an E1 elimination mechanism initiated by protonation of the carbamate carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[9][10] This is followed by the loss of a stable tert-butyl cation, which subsequently breaks down into isobutylene and a proton. The resulting carbamic acid is unstable and readily decarboxylates to liberate the free amine.[8]

The Cbz Group: A Versatile Guardian

The benzyloxycarbonyl (Cbz or Z) group, introduced by Leonidas Zervas, was a pioneering development in peptide chemistry.[11][12] Its utility lies in its stability to both acidic and basic conditions, with its primary deprotection pathway being catalytic hydrogenolysis.[4][12]

-

Mechanism of Deprotection (Hydrogenolysis): This highly chemoselective method involves the cleavage of the benzyl C-O bond by hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). The reaction is mild, occurring at neutral pH, and produces toluene and carbon dioxide as byproducts, leaving other functional groups intact.

-

Acid-Mediated Cleavage: While hydrogenolysis is the most common method, the Cbz group can also be removed under harsh acidic conditions, such as with HBr in acetic acid.[11][12][13] This broader lability profile makes the orthogonality between Boc and Cbz "quasi-orthogonal" under certain acidic conditions, a factor that must be considered in synthetic planning.[14]

The Core Molecule: this compound

The subject of this guide, this compound, is a versatile building block. The cyano group at the C2 position is an electron-withdrawing group that can influence the reactivity of the piperazine ring and also serve as a handle for further chemical transformations, such as reduction to an aminomethyl group or hydrolysis to a carboxylic acid. The presence of two distinct and orthogonally protected nitrogen atoms allows for selective functionalization at either the N1 or N4 position.

Experimental Protocols: A Practical Guide to Selective Deprotection

The following protocols are designed to be self-validating, with clear steps and rationale for each experimental choice.

Selective Deprotection of the Boc Group (N4)

This procedure selectively removes the Boc group, leaving the Cbz group intact. This unmasks the N4 nitrogen for subsequent reactions like alkylation or acylation.

Protocol:

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Acid Addition: To the solution, add an excess of a strong acid. A common choice is a solution of 4 M HCl in 1,4-dioxane or a 20-50% solution of trifluoroacetic acid (TFA) in DCM.[8][9]

-

Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The product is typically obtained as the hydrochloride or trifluoroacetate salt. If the free amine is desired, a basic work-up with a mild base like sodium bicarbonate is necessary.

Causality Behind Experimental Choices:

-